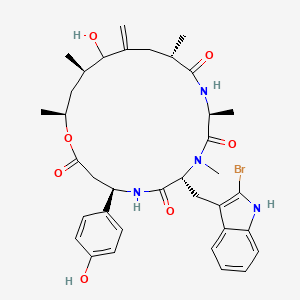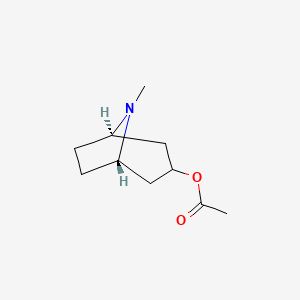
(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal is a natural product found in Leucetta microraphis with data available.
Aplicaciones Científicas De Investigación
Bioactive Compound in Marine Sponges : This compound was isolated from the Okinawan marine sponge Leucetta microraphis and demonstrated moderate growth-inhibitory activity toward HeLa S3 cells, indicating potential in cancer research (Watanabe et al., 2000).
Pheromone in Cerambycid Beetles : Research identified (2E,6Z,9Z)-2,6,9-pentadecatrienal as a male-produced aggregation-sex pheromone of the cerambycid beetle Elaphidion mucronatum, highlighting its role in insect communication and potential applications in pest management (Millar et al., 2017).
Pheromone Synthesis in Moths : This compound is related to pheromones of the winter moth Erannis bajaria, where its biosynthesis pathway has been studied. Understanding these pathways can aid in the development of pheromone-based pest control strategies (Goller et al., 2007).
Synthesis of Polyunsaturated Compounds : Research has focused on synthesizing polyunsaturated fatty acids containing this compound, aiming to selectively enhance the biological effects of other fatty acids like EPA and DHA. This could have implications in nutrition and pharmaceuticals (Flock et al., 1999).
Natural Product Chemistry : Various studies have synthesized and investigated similar compounds for their natural product chemistry, exploring their potential in diverse biological applications, such as odoriferous compounds in brown algae (Broekhof et al., 2010).
Propiedades
Fórmula molecular |
C21H36O |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(2E,6Z,9Z)-2-methylicosa-2,6,9-trienal |
InChI |
InChI=1S/C21H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h12-13,15-16,19-20H,3-11,14,17-18H2,1-2H3/b13-12-,16-15-,21-19+ |
Clave InChI |
GDOJBHVTKJOBGY-AFKKWEQQSA-N |
SMILES isomérico |
CCCCCCCCCC/C=C\C/C=C\CC/C=C(\C)/C=O |
SMILES canónico |
CCCCCCCCCCC=CCC=CCCC=C(C)C=O |
Sinónimos |
(2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal 2-methyl-2,6,9-icosatrienal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-[1-(5-butyl-1,3-oxazol-2-yl)cyclopropyl]-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244950.png)

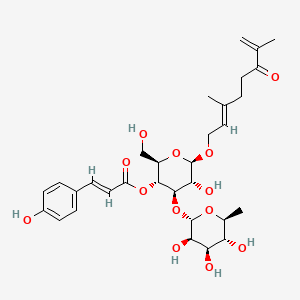
![2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1244957.png)
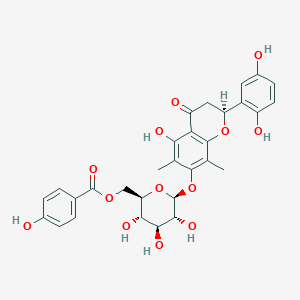

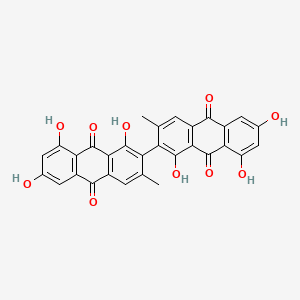

![7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine](/img/structure/B1244965.png)
